Boc-Met-Pro-OH
Overview
Description
Boc-Met-Pro-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl-L-proline, is a compound with the molecular formula C15H26N2O5S and a molecular weight of 346.44 g/mol . It is a dipeptide consisting of methionine and proline, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Scientific Research Applications
Boc-Met-Pro-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in studies involving enzyme-substrate interactions, protein folding, and structure-function relationships.
Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Applied in the production of peptide-based materials and bioconjugates.
Safety and Hazards
When handling “Boc-Met-Pro-OH”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental contact, rinse with pure water for at least 15 minutes .
Mechanism of Action
Target of Action
Boc-Met-Pro-OH is a complex compound that involves the tert-butoxycarbonyl (Boc) group, which is one of the more widely used amine protecting groups It’s known that the boc group plays a significant role in organic synthesis .
Mode of Action
The mode of action of this compound primarily involves the deprotection of the Boc group. This process is crucial in organic synthesis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The deprotection process can be accelerated at high temperatures using a thermally stable ionic liquid .
Biochemical Pathways
The deprotection of the boc group is a critical step in many biochemical pathways, particularly in peptide synthesis .
Result of Action
The result of the action of this compound is the successful deprotection of the Boc group, which is a crucial step in organic synthesis and peptide synthesis . This process can lead to the formation of various organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection process can be significantly accelerated at high temperatures .
Biochemical Analysis
Biochemical Properties
Boc-Met-Pro-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which facilitate the cleavage of peptide bonds. The Boc group protects the amino acids from unwanted reactions during synthesis, ensuring the integrity of the peptide chain. The interaction between this compound and these enzymes is crucial for the controlled synthesis of peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling proteins and transcription factors, leading to changes in gene expression. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino acids from premature reactions. This protection is removed under acidic conditions, allowing the amino acids to participate in peptide bond formation. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to synthesize peptides over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and metabolic disturbances. These threshold effects are important for determining the safe and effective dosage range for experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions can affect the levels of metabolites within the cell, influencing overall metabolic flux and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, affecting the overall outcome of biochemical reactions .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular activity. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for its function, as it ensures that this compound interacts with the appropriate biomolecules to carry out its intended biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Met-Pro-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the following steps:
Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Boc-Met-Pro-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other solvents.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Boc-Pro-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-proline.
Boc-Met-OH: N-[(1,1-dimethylethoxy)carbonyl]-L-methionine.
Boc-Gly-OH: N-[(1,1-dimethylethoxy)carbonyl]-glycine.
Uniqueness
Boc-Met-Pro-OH is unique due to the presence of both methionine and proline residues, which impart specific structural and functional characteristics to the peptides synthesized using this compound. The combination of these amino acids allows for the study of their individual and combined effects on peptide properties .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAFPKEPIVJKM-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474544 | |
Record name | Boc-Met-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116939-85-6 | |
Record name | Boc-Met-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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